molecular formula C17H21N3O B14947350 (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B14947350
M. Wt: 283.37 g/mol
InChI Key: UKVWISIUQIIITJ-NTCAYCPXSA-N
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Description

(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of enaminonitriles These compounds are characterized by the presence of a nitrile group (C≡N) and an enamine group (C=C-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile typically involves the following steps:

    Formation of the enamine: This can be achieved by reacting a suitable ketone or aldehyde with a secondary amine under acidic or basic conditions.

    Introduction of the nitrile group: This step involves the addition of a nitrile group to the enamine intermediate. Common reagents for this step include cyanogen bromide or other nitrile sources.

    Coupling with the piperidine moiety: The final step involves coupling the enamine-nitrile intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.

Medicine

    Drug Development: Explored for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: Utilized in the development of novel materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(dimethylamino)phenyl]-2-(morpholin-1-ylcarbonyl)prop-2-enenitrile: Similar structure with a morpholine ring instead of piperidine.

    (2E)-3-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile: Similar structure with a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile lies in its specific combination of functional groups and structural features. The presence of the piperidine ring, dimethylamino group, and nitrile group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C17H21N3O/c1-19(2)16-8-6-14(7-9-16)12-15(13-18)17(21)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12+

InChI Key

UKVWISIUQIIITJ-NTCAYCPXSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCCC2

Origin of Product

United States

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